![molecular formula C18H15BrN2OS B2744204 N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide CAS No. 301175-66-6](/img/structure/B2744204.png)
N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide, commonly known as BBTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBTA is a thiazole derivative that has been shown to have several biochemical and physiological effects, making it a promising candidate for various research studies.
Scientific Research Applications
Synthesis of Fused Thiazolo[3,2-a]pyrimidinones : N-aryl-2-chloroacetamides, including N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, have been used as electrophilic building blocks in the synthesis of thiazolo[3,2-a]pyrimidinone products (Janardhan et al., 2014).
Anti-Salmonella Typhi Activity : A study synthesized new 2-amino-1,3,4-oxadiazole derivatives with the presence of N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide, which exhibited significant antibacterial activity against Salmonella typhi (Salama, 2020).
Anticonvulsant Activities : Alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, similar in structure to the title compound, showed excellent protection against seizures in animal models, suggesting potential applications in anticonvulsant therapy (Kohn et al., 1993).
Synthesis and Modeling as Antioxidant Agents : Derivatives of 5-arylazo-2-chloroacetamido-4-methylthiazole, related to the title compound, were synthesized and evaluated for their antioxidant efficacy through molecular docking and in vitro studies (Hossan, 2020).
Palladium-Catalysed Direct Heteroarylation : The study discusses the palladium-catalyzed direct arylation of bromobenzylacetamide derivatives to access heteroarylated benzylacetamides, showcasing the potential in synthetic organic chemistry (Laidaoui et al., 2010).
Antibacterial Evaluation of N-phenylacetamide Derivatives : N-phenylacetamide derivatives containing 4-arylthiazole moieties, related to the title compound, showed promising results against several types of bacteria, indicating potential applications in antibacterial therapies (Lu et al., 2020).
Synthesis and Acetylcholinesterase-Inhibition Activities : 5-Benzyl-1,3,4-thiadiazol-2-amine derivatives, related structurally to the title compound, displayed significant acetylcholinesterase inhibition, suggesting potential applications in neurodegenerative diseases treatment (Zhu et al., 2016).
Antimicrobial Activity and Genotoxicity Assessment : Compounds containing 1,2,3-thiadiazole rings, related to the title compound, demonstrated strong antimicrobial activity and low genotoxicity, indicating potential for use as antibiotics (Al-Smadi et al., 2019).
Mechanism of Action
Target of Action
The primary targets of the compound “N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide” are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets that result in these changes are yet to be elucidated.
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Given the diverse biological activities of thiazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c19-15-8-6-14(7-9-15)10-16-12-20-18(23-16)21-17(22)11-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYFETOLWBMOKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.